2-苯并咪唑乙腈,5-甲基-

描述

Synthesis Analysis

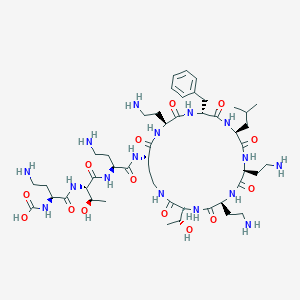

The synthesis of benzimidazole derivatives, including 2-Benzimidazoleacetonitrile, 5-methyl-, involves the fusion of 1H-benzimidazole-2-acetonitrile with β-keto esters or ethyl β-aminocrotonate in the presence of ammonium acetate, leading to various substituted derivatives. This process can generate tricyclic compounds and their N-5 methyl or N-5 ethyl derivatives through specific reactions, such as Vilsmeier-Haack formylation and chlorination with phosphorus oxychloride (Rida et al., 1988).

Molecular Structure Analysis

Molecular and crystal structure analyses of benzimidazole derivatives have been conducted through techniques like X-ray diffractometry, revealing planar molecular assemblies characterized by weak intermolecular hydrogen bonds and π–π aromatic interactions. These structural features are crucial for understanding the chemical behavior and potential applications of these compounds (Perin et al., 2011).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including cyclization, amination, and reaction with acid chlorides, leading to a wide range of potential antineoplastic and antifilarial agents. These reactions highlight the chemical versatility and potential biological applications of these compounds (Ram et al., 1992).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as their solid-state structures and physicochemical characterizations, have been extensively studied using spectroscopic techniques and single-crystal X-ray diffraction. These studies provide insights into the compound's stability, electronic, and structural properties, which are essential for their application in various fields (El Foujji et al., 2021).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, including their reactivity towards different reagents and their potential as antimicrobial agents, have been the subject of numerous studies. These investigations have revealed significant antimicrobial activity against a range of pathogens, highlighting the therapeutic potential of these compounds (Sharma et al., 2006).

科学研究应用

Anticancer Agents

- Scientific Field : Medical Science, Oncology

- Application Summary : Benzimidazole derivatives, including potentially “2-Benzimidazoleacetonitrile, 5-methyl-”, have been studied as potential anticancer agents . The presence of a methyl group at the 5(6)-position on the benzimidazole scaffold was found to influence the anticancer activity .

- Methods of Application : The synthesis of these compounds involved reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent .

- Results : The compounds displayed significant anticancer activity on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines .

Pharmacological Activities

- Scientific Field : Pharmacology

- Application Summary : Benzimidazole derivatives have been synthesized using ecofriendly methods and have shown various pharmacological activities .

- Methods of Application : The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry .

- Results : The development of the benzimidazole core has emerged over recent years due to its presence in a variety of bioactive substances, including antihypertensives, anti-inflammatories, antivirals, analgesics, anticancer, proton pump inhibitors, anticonvulsants, antifungals, anticoagulants, antihistaminics, antiparasitics, and antiulcers .

Fungicides

- Scientific Field : Agriculture, Mycology

- Application Summary : Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides based on the benzimidazole ring .

- Methods of Application : The specific methods of application for these fungicides are not mentioned in the source .

- Results : These fungicides have been found to be highly effective and possess fungicidal activity .

Corrosion Inhibitors

- Scientific Field : Materials Science, Chemistry

- Application Summary : Benzimidazoles, including potentially “2-Benzimidazoleacetonitrile, 5-methyl-”, have been mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys . They are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

- Methods of Application : The compounds are added in small amounts to a corrosive solution, decreasing the rate of attack by the environment on metals .

- Results : Benzimidazole derivatives act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .

Inhibitor of Helicobacter pylori Growth

- Scientific Field : Medical Science, Microbiology

- Application Summary : A series of 3,4,5-trimethoxybenzylbenzimidazole derivatives were developed, among which compound 184 (2-fluorophenyl-5-methyl-1-(3,4,5-trimethoxybenzyl) benzimidazole) emerged as the most potent inhibitor of Helicobacter pylori growth and pathogenesis of host cells .

- Methods of Application : The specific methods of application for these compounds are not mentioned in the source .

- Results : The compound was found to be a potent inhibitor of Helicobacter pylori growth .

Corrosion Inhibitors for Aluminum

- Scientific Field : Materials Science, Chemistry

- Application Summary : Benzimidazoles, including potentially “2-Benzimidazoleacetonitrile, 5-methyl-”, have been used as corrosion inhibitors for aluminum in 0.1 M HCl . The effectiveness of these compounds has been studied using a potentiodynamic polarization (PP) technique .

- Methods of Application : The compounds were added to a corrosive solution and the rate of corrosion was measured using a PP technique .

- Results : The inhibitive efficiency (IE) of these compounds was found to have the following order: 2-mercaptobenzimidazole > 5-methyl-benzimidazole-2-thiol > 5-chlorobenzimidazole-2-thiol .

未来方向

Benzimidazole derivatives, including “2-Benzimidazoleacetonitrile, 5-methyl-”, continue to be an active area of research due to their wide range of biological activities . Future research may focus on optimizing the synthesis process, exploring new chemical reactions, and investigating their potential therapeutic applications.

属性

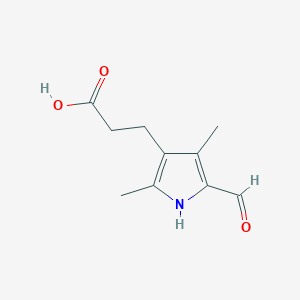

IUPAC Name |

2-(6-methyl-1H-benzimidazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h2-3,6H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDULDINSGIRDOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

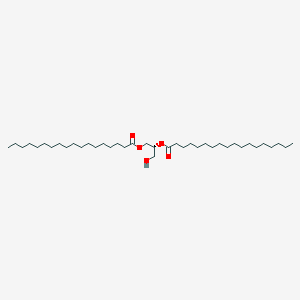

CC1=CC2=C(C=C1)N=C(N2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181560 | |

| Record name | 2-Benzimidazoleacetonitrile, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzimidazoleacetonitrile, 5-methyl- | |

CAS RN |

27099-22-5 | |

| Record name | 6-Methyl-1H-benzimidazole-2-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27099-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzimidazoleacetonitrile, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027099225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzimidazoleacetonitrile, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid](/img/structure/B74120.png)